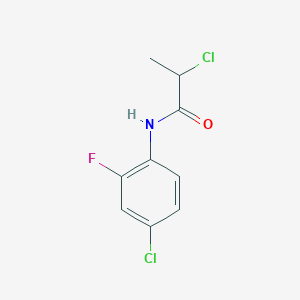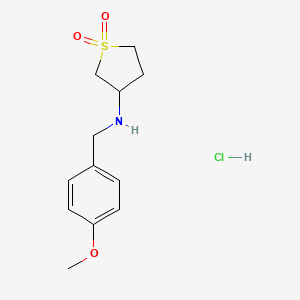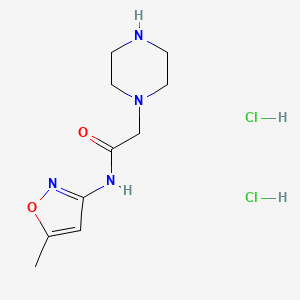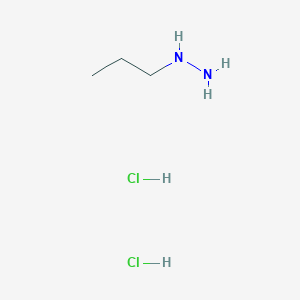![molecular formula C7H11N3O B1416857 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine CAS No. 1019067-48-1](/img/structure/B1416857.png)
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine
説明
“N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1019067-48-1 . It has a molecular weight of 153.18 . The IUPAC name for this compound is (1E)-1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone oxime .
Molecular Structure Analysis
The InChI code for “N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine” is 1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4-5H,1-3H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
科学的研究の応用
Chemical Structure and Properties
- Hydrogen-Bonded Structures: The compound forms part of hydrogen-bonded structures, as seen in (Quiroga et al., 2010), where it contributes to forming chains and ribbons in crystal structures. This highlights its potential in crystallography and materials science.
Synthesis and Derivatives
- Synthesis and Antibacterial Properties: (Sharma et al., 2020) discusses the synthesis of compounds related to N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine and their silver complexes, noting their significant antibacterial properties. This is indicative of the compound's role in developing new antibacterial agents.
- Heterocyclic Synthesis: The compound is used in the synthesis of various heterocyclic derivatives, as mentioned in (Fadda et al., 2012). This points to its utility in creating diverse chemical structures for potential pharmaceutical applications.
Thermal and Physical Properties
- Thermal Properties of Complexes: A study by (Al‐Hamdani et al., 2016) examines the thermal properties of vanadyl complexes with azo-containing Schiff-base dyes involving this compound, indicating its importance in understanding thermal behavior of such complexes.
Corrosion Inhibition
- Potential as Corrosion Inhibitors: (Wang et al., 2006) discusses the theoretical study of bipyrazolic-type compounds related to N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine, assessing their efficacy as corrosion inhibitors. This could be significant in material sciences and engineering.
Antipsychotic Agents
- Potential Antipsychotic Agents: Research by (Wise et al., 1987) and (Wise et al., 1987) highlights a series of compounds including this one, exhibiting an antipsychotic-like profile in behavioral animal tests, suggesting its potential in developing new psychiatric medications.
Biological Activities
- Antimicrobial and Antifungal Activities: (Zaki et al., 2016) demonstrates the compound's role in synthesizing isoxazoline and pyrrolo[3,4-d]isoxazole-4,6-dione derivatives with notable antimicrobial and antifungal activities.
Safety And Hazards
特性
IUPAC Name |
(NE)-N-[1-(1,5-dimethylpyrazol-4-yl)ethylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5(9-11)7-4-8-10(3)6(7)2/h4,11H,1-3H3/b9-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESYGHRTVFHGAW-WEVVVXLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(4-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416776.png)

![N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethylidene}hydroxylamine](/img/structure/B1416778.png)

![3-chloro-N-[phenyl(thiophen-2-yl)methyl]propanamide](/img/structure/B1416782.png)

![3-Methyl-2-[(pyridin-2-ylmethyl)amino]butanoic acid dihydrochloride](/img/structure/B1416784.png)
![3-Methyl-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]amino}butanoic acid dihydrochloride](/img/structure/B1416787.png)
![3-Methyl-2-{[(3-methylphenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416788.png)
![4-{[(2-Chloro-4-fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416789.png)
![2-{[(2-Chlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1416790.png)
![4-{[(3-Chlorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1416794.png)
![3-Methyl-2-[(propan-2-yl)amino]butanoic acid hydrochloride](/img/structure/B1416797.png)